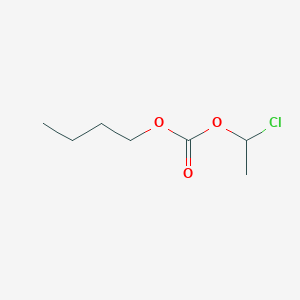
Butyl 1-chloroethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 1-chloroethyl carbonate is an organic compound with the molecular formula C7H13ClO3. It is a carbonate ester derived from butanol and 1-chloroethanol. This compound is primarily used in organic synthesis as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions: Butyl 1-chloroethyl carbonate can be synthesized through the reaction of butanol with 1-chloroethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous addition of butanol and 1-chloroethyl chloroformate to a reactor containing a base. The reaction mixture is then stirred and maintained at a controlled temperature to ensure complete conversion. The product is purified through distillation or recrystallization to achieve the desired purity .
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as an alkoxide or amine.
Hydrolysis: In the presence of water, this compound can hydrolyze to form butanol, 1-chloroethanol, and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines.
Hydrolysis: The reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Nucleophilic Substitution: The major products are the substituted carbonate ester and the corresponding chloride salt.
Hydrolysis: The major products are butanol, 1-chloroethanol, and carbon dioxide.
科学的研究の応用
Butyl 1-chloroethyl carbonate is widely used in scientific research due to its versatility as a protecting group. In organic chemistry, it is employed to protect hydroxyl and amino groups during multi-step synthesis processes. This allows for selective reactions to occur without interference from these functional groups .
In biology and medicine, this compound is used in the synthesis of various pharmaceuticals and bioactive molecules. Its ability to protect sensitive functional groups makes it valuable in the development of complex drug molecules .
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and ease of removal make it an ideal choice for protecting groups in polymer synthesis .
作用機序
The mechanism of action of butyl 1-chloroethyl carbonate involves the formation of a stable carbonate ester linkage with the target functional group. This linkage protects the functional group from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under mild acidic or basic conditions, regenerating the original functional group without causing degradation of the molecule .
類似化合物との比較
- Methyl 1-chloroethyl carbonate
- Ethyl 1-chloroethyl carbonate
- Propyl 1-chloroethyl carbonate
Comparison: Butyl 1-chloroethyl carbonate is unique among similar compounds due to its longer alkyl chain, which provides increased hydrophobicity and stability. This makes it more suitable for protecting hydrophobic functional groups in organic synthesis. Additionally, the longer alkyl chain can influence the solubility and reactivity of the compound, making it a preferred choice in certain applications .
特性
IUPAC Name |
butyl 1-chloroethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c1-3-4-5-10-7(9)11-6(2)8/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYMQHLFDVPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate](/img/structure/B2964276.png)
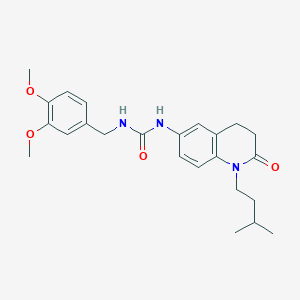
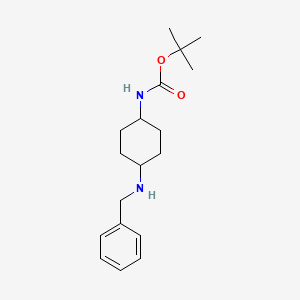
![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2964279.png)
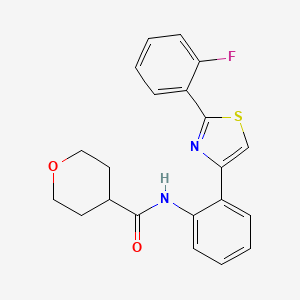
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2964281.png)
![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2964282.png)
![N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2964284.png)
![N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2964287.png)
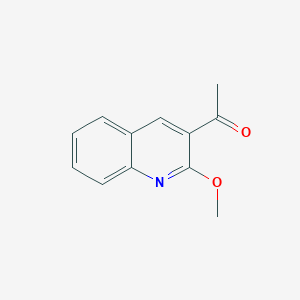
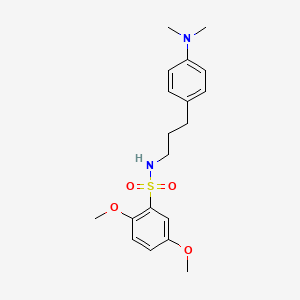
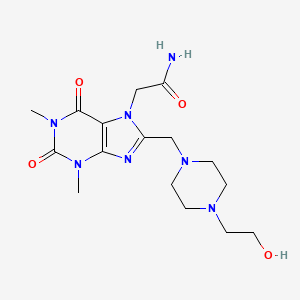
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)

